molecular formula C10H8ClN3O B8434617 5-(4-Chlorophenoxy)pyrazin-2-amine

5-(4-Chlorophenoxy)pyrazin-2-amine

Cat. No.: B8434617
M. Wt: 221.64 g/mol
InChI Key: VDBDQWLFTGWNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenoxy)pyrazin-2-amine is a pyrazine derivative featuring a 4-chlorophenoxy substituent at the 5-position and an amine group at the 2-position of the pyrazine ring. Pyrazine derivatives are often explored for their kinase inhibitory or antimicrobial properties, with substituents like halogens or aromatic groups modulating target binding and metabolic stability .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-(4-chlorophenoxy)pyrazin-2-amine

InChI

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)15-10-6-13-9(12)5-14-10/h1-6H,(H2,12,13)

InChI Key

VDBDQWLFTGWNGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(N=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between 5-(4-Chlorophenoxy)pyrazin-2-amine and related compounds:

Compound Name Substituents (Pyrazine/Pyrimidine Ring) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 5-(4-Cl-phenoxy), 2-NH₂ C₁₀H₈ClN₃O 237.65 Chlorophenoxy group enhances lipophilicity N/A
5-(4-Methoxyphenyl)pyrazin-2-amine 5-(4-MeO-phenyl), 2-NH₂ C₁₁H₁₁N₃O 201.23 Methoxy group increases electron density
5-(Trifluoromethyl)pyrazin-2-amine 5-CF₃, 2-NH₂ C₅H₄F₃N₃ 163.10 CF₃ group improves metabolic stability
5-(3-Fluorophenyl)pyrazin-2-amine 5-(3-F-phenyl), 2-NH₂ C₁₀H₈FN₃ 189.19 Fluorine enhances bioavailability
3-Chloro-5-methylpyrazin-2-amine 3-Cl, 5-Me, 2-NH₂ C₅H₆ClN₃ 143.57 Methyl and chloro improve steric effects
5-(2-Cl-5-CF₃-phenoxy)pyrazin-2-amine 5-(2-Cl-5-CF₃-phenoxy), 2-NH₂ C₁₁H₇ClF₃N₃O 289.64 Dual halogen/CF₃ substituents enhance potency
5-(4-Cl-phenoxy)-6-Me-pyrimidine-2,4-diamine Pyrimidine core, 2,4-NH₂, 6-Me, 5-(4-Cl-phenoxy) C₁₁H₁₁ClN₄O 262.69 Additional amine and methyl groups alter polarity

Key Observations :

  • Electron-Withdrawing vs. This may influence reactivity in cross-coupling reactions or binding to hydrophobic enzyme pockets .
  • Halogen Effects : Fluorine () and trifluoromethyl () substituents increase lipophilicity and resistance to oxidative metabolism, whereas chlorine () enhances steric bulk and van der Waals interactions .
  • Ring System Differences: Pyrimidine-based analogs () exhibit additional nitrogen atoms, altering hydrogen-bonding capabilities compared to pyrazine derivatives.

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